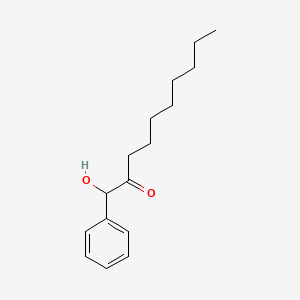
2-Decanone, 1-hydroxy-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Decanone, 1-hydroxy-1-phenyl- is an organic compound with the molecular formula C16H24O2 It is a ketone derivative, characterized by the presence of a phenyl group attached to the first carbon and a hydroxy group attached to the second carbon of the decanone chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decanone, 1-hydroxy-1-phenyl- can be achieved through several methods. One common approach involves the reaction of 1-phenyl-1-decanone with a suitable oxidizing agent to introduce the hydroxy group at the second carbon position. This reaction typically requires controlled conditions, such as a specific temperature and pH, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 2-Decanone, 1-hydroxy-1-phenyl- may involve large-scale oxidation processes using advanced equipment and catalysts to enhance the efficiency and yield of the reaction. The choice of reagents and reaction conditions is optimized to minimize by-products and ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Decanone, 1-hydroxy-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be further oxidized to form a carbonyl group, resulting in the formation of a diketone.
Reduction: The ketone group can be reduced to form secondary alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Decanone, 1-hydroxy-1-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Decanone, 1-hydroxy-1-phenyl- involves its interaction with specific molecular targets and pathways. The hydroxy and ketone groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. The phenyl group contributes to its aromaticity and potential interactions with hydrophobic pockets in biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Decanone, 1-phenyl-: Lacks the hydroxy group, resulting in different chemical properties and reactivity.
2-Decanone: Lacks the phenyl group, leading to variations in its applications and biological activities.
1-Hydroxy-1-phenyl-2-propanone: A shorter chain analog with similar functional groups but different physical and chemical properties.
Uniqueness
2-Decanone, 1-hydroxy-1-phenyl- is unique due to the presence of both a hydroxy group and a phenyl group, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
92975-67-2 |
|---|---|
Molekularformel |
C16H24O2 |
Molekulargewicht |
248.36 g/mol |
IUPAC-Name |
1-hydroxy-1-phenyldecan-2-one |
InChI |
InChI=1S/C16H24O2/c1-2-3-4-5-6-10-13-15(17)16(18)14-11-8-7-9-12-14/h7-9,11-12,16,18H,2-6,10,13H2,1H3 |
InChI-Schlüssel |
NVVLWHNLIBMNJC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)C(C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















